Saquinavir-d6
Description
Properties
Molecular Formula |
C₃₈H₄₄D₆N₆O₅ |
|---|---|
Molecular Weight |
676.88 |
Synonyms |
(2S)-N1[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]octahydro-2-(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]butanediamide-d6; Fortovase-d6; Invirase-d6; Ro 31-8959-d6; |
Origin of Product |
United States |
Q & A
Q. What is the primary role of Saquinavir-d6 in pharmacokinetic studies, and how should researchers validate its use as an internal standard?
this compound, a deuterated isotopologue of Saquinavir, is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization variability. To validate its use:
- Ensure isotopic purity (>99%) via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
- Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to confirm consistent recovery rates (85–115%) .
- Compare retention times and fragmentation patterns with non-deuterated Saquinavir to rule out co-elution or interference .
Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?
LC-MS/MS is the gold standard due to its sensitivity and specificity. Key considerations:
- Use a reverse-phase C18 column with a methanol/water gradient to separate this compound from endogenous compounds .
- Optimize collision energy and monitor multiple reaction monitoring (MRM) transitions to enhance selectivity (e.g., m/z 675.3 → 392.1 for this compound) .
- Validate the method per FDA guidelines, including linearity (R² > 0.99), precision (%CV < 15%), and accuracy (±15% of nominal concentration) .
Q. How should researchers store and handle this compound to ensure stability?
- Store lyophilized this compound at −80°C in airtight, light-protected vials to prevent deuterium exchange or degradation .
- Prepare fresh working solutions in methanol or acetonitrile to avoid solvent evaporation-induced concentration shifts .
- Conduct stability tests under bench-top (4–6 hours), freeze-thaw (3 cycles), and long-term (−80°C, 6 months) conditions .
Q. What protocols are recommended to verify the isotopic purity of this compound?
- HRMS : Assess the mass-to-charge ratio (m/z) to confirm the absence of unlabeled Saquinavir (∆m/z = +6 for d6) .
- NMR : Compare proton signals in deuterated vs. non-deuterated regions (e.g., absence of peaks at δ 3.5–4.5 ppm for deuterated methyl groups) .
- Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isotopic variants if purity concerns arise .
Advanced Research Questions
Q. How can researchers optimize this compound concentration in LC-MS/MS to minimize matrix effects in heterogeneous samples?
- Perform a matrix effect study by spiking this compound at varying concentrations (e.g., 1–100 ng/mL) into different lots of plasma/tissue homogenates. Calculate matrix factor (MF = peak area ratio in matrix/neat solution) and adjust IS concentration to achieve MF ≈ 1 .
- Use post-column infusion to identify ionization suppression zones and adjust gradient elution to避开 these regions .
- Reference Design of Experiments (DoE) principles to test variables (e.g., column temperature, flow rate) and their interactions .
Q. What methodological steps resolve discrepancies in this compound recovery rates across sample preparation protocols?
- Compare extraction methods : Evaluate protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) for efficiency. For example, SPE with mixed-mode sorbents may improve recovery in lipid-rich matrices .
- Statistical analysis : Apply ANOVA to identify significant differences (p < 0.05) between protocols, followed by Tukey’s post-hoc test .
- Standardize protocols : Document centrifugation speed, pH adjustments, and solvent volumes to reduce inter-operator variability .
Q. How can inter-laboratory reproducibility of this compound-based assays be improved?
- Collaborative validation : Share standardized protocols and reference materials across labs, adhering to ISO 17025 guidelines .
- Cross-calibration : Use a common calibration curve and quality control (QC) samples to harmonize instrument responses .
- Data transparency : Publish raw MRM chromatograms and integration parameters in supplementary materials .
Q. What strategies mitigate spectral interference when this compound co-elutes with isobaric metabolites?
- High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve isobars with mass accuracy < 5 ppm .
- MS/MS optimization : Increase collision energy to fragment interfering ions while preserving this compound transitions .
- Chemical derivatization : Modify this compound with a charged tag (e.g., Girard’s reagent) to shift m/z and avoid overlap .
Q. How should researchers assess the long-term stability of this compound in biological matrices under varying storage conditions?
- Stability study design :
Q. What cross-validation approaches ensure this compound’s reliability compared to alternative internal standards?
- Parallel analysis : Compare this compound with structurally analogous IS (e.g., Ritonavir-d6) in the same sample set to assess consistency .
- Bracketed calibration : Use two IS (this compound and a second deuterated compound) to validate linearity across the calibration range .
- Meta-analysis : Aggregate data from published studies to evaluate inter-study variability and establish consensus thresholds .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
